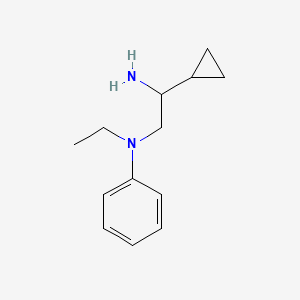

1-Cyclopropyl-N2-ethyl-N2-phenylethane-1,2-diamine

描述

1-Cyclopropyl-N2-ethyl-N2-phenylethane-1,2-diamine is an organic compound with the molecular formula C13H20N2 and a molecular weight of 204.31 g/mol . This compound is characterized by the presence of a cyclopropyl group, an ethyl group, and a phenyl group attached to an ethane-1,2-diamine backbone. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-N2-ethyl-N2-phenylethane-1,2-diamine typically involves the reaction of cyclopropylamine, ethylamine, and phenylacetaldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale batch reactions. The reactants are mixed in a reactor, and the reaction is monitored using techniques such as gas chromatography and high-performance liquid chromatography to ensure the desired product is obtained with high purity .

化学反应分析

Types of Reactions

1-Cyclopropyl-N2-ethyl-N2-phenylethane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted amines with various functional groups.

科学研究应用

1-Cyclopropyl-N2-ethyl-N2-phenylethane-1,2-diamine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 1-Cyclopropyl-N2-ethyl-N2-phenylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

相似化合物的比较

Similar Compounds

- 1-Cyclopropyl-N2-methyl-N2-phenylethane-1,2-diamine

- 1-Cyclopropyl-N2-ethyl-N2-benzylethane-1,2-diamine

- 1-Cyclopropyl-N2-ethyl-N2-tolylethane-1,2-diamine

Uniqueness

1-Cyclopropyl-N2-ethyl-N2-phenylethane-1,2-diamine is unique due to its specific combination of cyclopropyl, ethyl, and phenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

生物活性

1-Cyclopropyl-N2-ethyl-N2-phenylethane-1,2-diamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopropyl group and an ethyl-phenyl substituent on a diamine backbone. Its molecular weight is approximately 187.24 g/mol, which influences its pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Similar compounds have been shown to target the colony-stimulating factor-1 receptor (CSF-1R), which plays a significant role in tumor microenvironments. The interaction with CSF-1R may lead to modulation of cellular processes associated with tumor growth and inflammation.

Biochemical Pathways

The compound is believed to affect multiple biochemical pathways, including those involved in cell proliferation, apoptosis, and immune response modulation. Research indicates that pyrazole derivatives, like this compound, can exhibit cytotoxic properties against various cancer cell lines, suggesting potential anticancer applications .

Biological Activity

Research has demonstrated several biological activities associated with this compound:

- Anticancer Properties : Studies have shown that similar compounds exhibit significant cytotoxic effects on cancer cells, indicating that this compound may also possess anticancer activity .

- Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation through inhibition of specific signaling pathways involved in inflammatory responses .

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties, although further research is needed to confirm these effects.

Case Study 1: Anticancer Activity

In a study examining the effects of various pyrazole derivatives on cancer cell lines, this compound was found to induce apoptosis in breast cancer cells. The study reported an IC50 value indicating effective cytotoxicity at low concentrations, supporting its potential as an anticancer agent.

Case Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory properties of the compound. It was shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a mechanism by which it may alleviate symptoms associated with chronic inflammatory diseases .

Research Findings

常见问题

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-Cyclopropyl-N2-ethyl-N2-phenylethane-1,2-diamine for reproducibility and yield?

- Methodology : Utilize Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, employ a factorial design to identify interactions between cyclopropane ring stability and ethyl-phenyl substitution kinetics. Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal conditions, reducing trial-and-error approaches .

Q. What characterization techniques are critical for confirming the structural integrity of this compound?

- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to resolve cyclopropyl and ethyl-phenyl substituents, mass spectrometry (MS) for molecular weight validation, and infrared (IR) spectroscopy to identify amine functional groups. Cross-reference with PubChem-derived canonical SMILES and InChI keys for structural verification .

Q. How should researchers screen the biological activity of this compound in preliminary assays?

- Methodology : Conduct high-throughput binding affinity assays (e.g., fluorescence polarization) against target enzymes or receptors. Use neuronal culture models to assess neuroprotective effects, as seen in structural analogs with oxidative stress reduction capabilities .

Q. What experimental conditions are critical for evaluating the compound’s stability?

- Methodology : Perform accelerated stability studies under varying pH, temperature, and light exposure. Monitor degradation via HPLC-MS and compare results with PubChem stability data. Note cyclopropane ring susceptibility to hydrolysis under acidic conditions .

Q. How can computational modeling aid in predicting the compound’s reactivity?

- Methodology : Apply density functional theory (DFT) to simulate electron distribution in the cyclopropyl-ethyl-phenyl backbone, predicting nucleophilic/electrophilic sites. Use molecular docking to hypothesize binding modes with biological targets .

Advanced Research Questions

Q. How can researchers investigate the neuroprotective mechanism of this compound in neurodegenerative models?

- Methodology : Employ primary neuronal cultures exposed to oxidative stressors (e.g., H₂O₂). Measure neuroprotection via lactate dehydrogenase (LDH) release assays and mitochondrial membrane potential (ΔΨm) using JC-1 dye. Compare results with analogs showing reduced oxidative stress in vitro .

Q. How to resolve contradictions in reported bioactivity data between this compound and its structural analogs?

- Methodology : Perform comparative SAR studies using analogs with modified cyclopropyl or phenyl groups. Use molecular dynamics simulations to analyze steric/electronic effects on target binding. Validate with in vitro dose-response curves to identify critical substituents .

Q. What strategies are recommended for studying the compound’s pharmacokinetics in vivo?

- Methodology : Administer radiolabeled compound in rodent models and track distribution via PET/MRI. Measure plasma half-life using LC-MS/MS. Assess blood-brain barrier penetration by comparing cerebrospinal fluid and plasma concentrations .

Q. How can researchers design derivatives of this compound for selective receptor modulation?

- Methodology : Introduce substituents (e.g., fluoro or methoxy groups) to the phenyl ring to enhance selectivity. Use surface plasmon resonance (SPR) to measure binding kinetics to off-target receptors. Prioritize derivatives with >100-fold selectivity in functional assays .

Q. What advanced techniques elucidate the compound’s reaction mechanisms in catalytic processes?

属性

IUPAC Name |

1-cyclopropyl-N'-ethyl-N'-phenylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-2-15(10-13(14)11-8-9-11)12-6-4-3-5-7-12/h3-7,11,13H,2,8-10,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQIWLKWRUOVHGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC(C1CC1)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。